![molecular formula C10H8BrN B1268476 8-Bromonaphthalen-1-amine CAS No. 62456-34-2](/img/structure/B1268476.png)
8-Bromonaphthalen-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 8-Bromonaphthalen-1-amine is represented by the linear formula C10H8BrN . The compound has a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
8-Bromonaphthalen-1-amine is a solid substance . It has a molecular weight of 222.08 . The compound is soluble in water .Scientific Research Applications
Organic Synthesis
8-Bromonaphthalen-1-amine: is a valuable intermediate in organic synthesis. It can be used to introduce the naphthylamine moiety into larger molecules, which is a structural component found in various organic compounds . Its bromine atom is reactive and can be substituted with other groups, making it versatile for cross-coupling reactions .
Medicinal Chemistry
In medicinal chemistry, 8-Bromonaphthalen-1-amine serves as a building block for the synthesis of heterocyclic compounds, which are crucial in drug development . Its incorporation into pharmaceuticals can lead to the discovery of new therapeutic agents with potential applications in treating a wide range of diseases.
Materials Science
The compound finds applications in materials science due to its ability to form intra- and intermolecular hydrogen bonds and exhibit a herring-bone stacking motif . These properties are beneficial in the design and fabrication of novel materials, including polymers and nanomaterials.
Analytical Chemistry
8-Bromonaphthalen-1-amine: is used in analytical chemistry for method development and validation. It can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC, which are essential for the qualitative and quantitative analysis of chemical compounds .
Environmental Science
In environmental science, 8-Bromonaphthalen-1-amine could be studied for its environmental fate and behavior. Understanding its interactions with environmental factors is crucial for assessing its impact and for the development of remediation strategies .
Pharmaceutical Research
This compound is also significant in pharmaceutical research, where it is used in the synthesis of new drug candidates. Its role in the development of novel therapeutic compounds is vital for advancing healthcare and treatment options .
Mechanism of Action
Target of Action
It’s known that the compound exhibits intra- and intermolecular hydrogen bonds , which suggests that it may interact with biological targets that have complementary hydrogen bonding capabilities.
Mode of Action
8-Bromonaphthalen-1-amine exhibits less strain between the 1 and 8 substituents . This could potentially influence its interaction with its targets. The compound forms both intra- and intermolecular hydrogen bonds , which could facilitate its binding to target molecules and influence the resulting changes.
Result of Action
The compound’s ability to form intra- and intermolecular hydrogen bonds could potentially influence its molecular and cellular effects.
Safety and Hazards
Future Directions
While specific future directions for 8-Bromonaphthalen-1-amine are not available, it’s worth noting that the compound has been used in research . For example, it was obtained by slow addition of sodium azide to 8-bromo-1-naphthoic acid, followed by addition of aqueous ammonia .
Relevant Papers The compound has been mentioned in several papers . For instance, it was discussed in a study published in Acta Crystallographica . Another paper from the University of St Andrews Research Portal also mentioned the compound .
properties
IUPAC Name |
8-bromonaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCNFNWFJYIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346612 | |
Record name | 1-Amino-8-bromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromonaphthalen-1-amine | |
CAS RN |
62456-34-2 | |
Record name | 8-Bromo-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62456-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-8-bromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromonaphthalen-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the structure of 8-Bromonaphthalen-1-amine?
A1: 8-Bromonaphthalen-1-amine exhibits less steric strain between the bromine and amine groups at the 1 and 8 positions compared to other 1,8-disubstituted naphthalene compounds []. This is an important observation as steric hindrance can significantly impact a molecule's reactivity and physicochemical properties. Additionally, the NH group participates in both intra- and intermolecular hydrogen bonding, influencing the crystal packing arrangement, which adopts a herringbone stacking motif [].
Q2: How was 8-Bromonaphthalen-1-amine synthesized?
A2: The synthesis involved a multi-step process. First, 8-bromo-1-naphthoic acid was reacted with sodium azide. Subsequently, aqueous ammonia was added to the reaction mixture. The crude product obtained was then purified by crystallization using petroleum ether, resulting in pink crystals of 8-Bromonaphthalen-1-amine [].
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